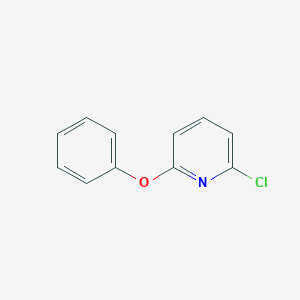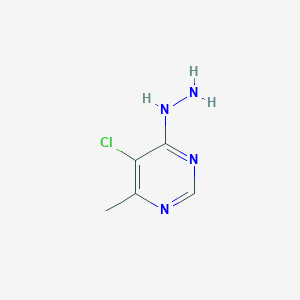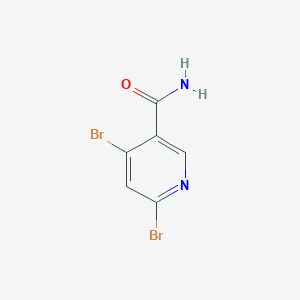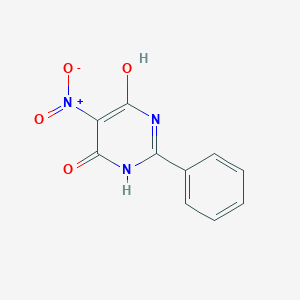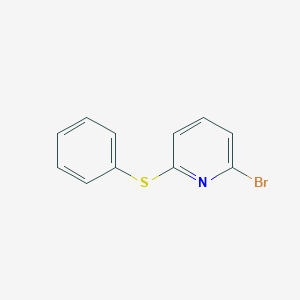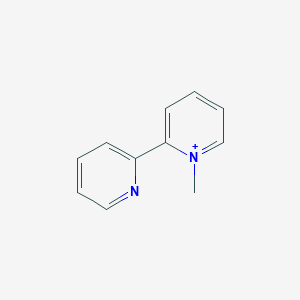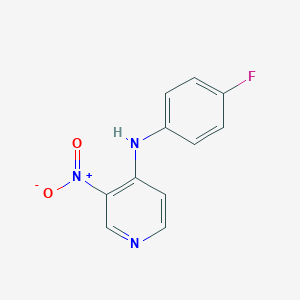
4-(4-fluoroanilino)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluoroanilino)-3-nitropyridine is an organic compound that features both a fluorinated phenyl group and a nitro-substituted pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoroanilino)-3-nitropyridine typically involves a multi-step process. One common method includes the nitration of 4-aminopyridine to introduce the nitro group, followed by a coupling reaction with 4-fluoroaniline. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of solvents, temperature, and pressure conditions are critical to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-fluoroanilino)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4-Fluoro-phenyl)-(3-aminopyridin-4-yl)-amine.
Aplicaciones Científicas De Investigación
4-(4-fluoroanilino)-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-fluoroanilino)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorinated phenyl group can enhance binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorophenylacetylene
- 4-Fluorophenylacetyl chloride
Uniqueness
What sets 4-(4-fluoroanilino)-3-nitropyridine apart from similar compounds is its dual functional groups, which provide a unique combination of reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
14251-89-9 |
|---|---|
Fórmula molecular |
C11H8FN3O2 |
Peso molecular |
233.2g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-3-nitropyridin-4-amine |
InChI |
InChI=1S/C11H8FN3O2/c12-8-1-3-9(4-2-8)14-10-5-6-13-7-11(10)15(16)17/h1-7H,(H,13,14) |
Clave InChI |
PREAJFLGPFZDCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2)[N+](=O)[O-])F |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=NC=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



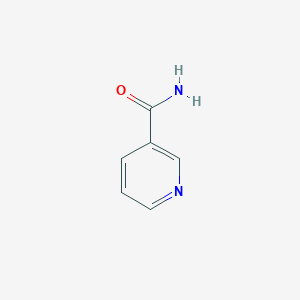
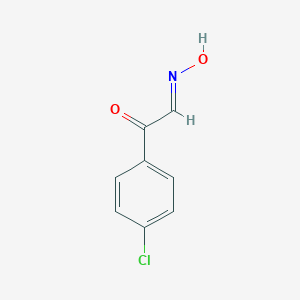

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)
